

# A Preclinical and Clinical Showdown: LHQ490 vs. Futibatinib in FGFR2-Positive Cancers

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#### For Immediate Release

In the rapidly evolving landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor 2 (FGFR2) aberrations, two inhibitors, **LHQ490** and futibatinib, have emerged as significant contenders. This guide offers a detailed comparison of their preclinical and clinical data to inform researchers, scientists, and drug development professionals.

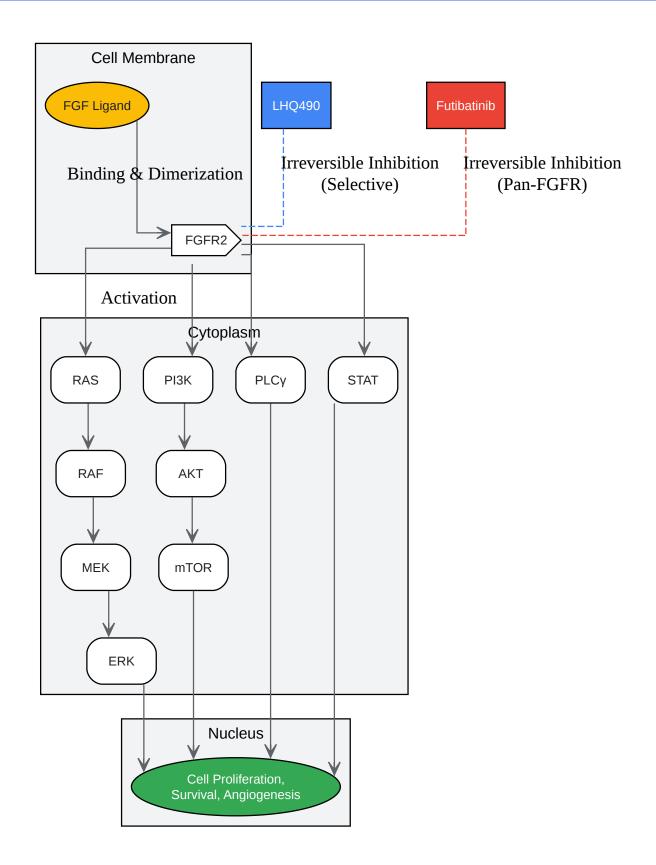
Futibatinib (Lytgobi), an irreversible FGFR1-4 inhibitor, has already demonstrated clinical benefit and received regulatory approval for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[1][2] In contrast, **LHQ490** is a promising preclinical candidate, distinguished by its high selectivity as an irreversible inhibitor of FGFR2.[3][4]

## **Mechanism of Action: A Tale of Two Binding Modes**

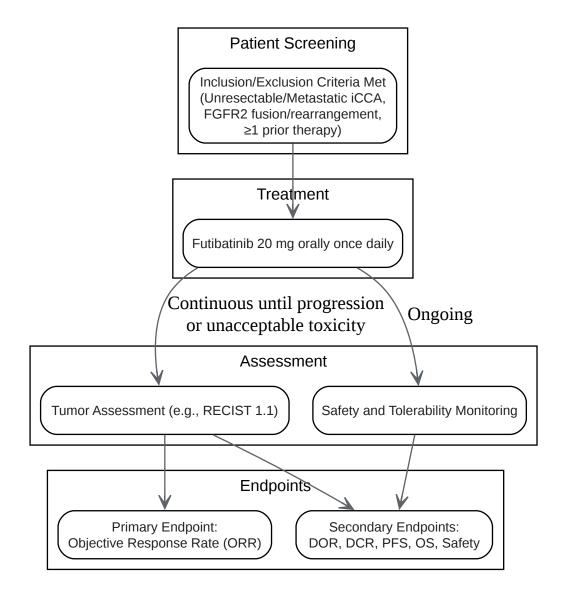
Both **LHQ490** and futibatinib are irreversible inhibitors, forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain.[5] This mode of action leads to sustained inhibition of FGFR signaling. The primary distinction lies in their selectivity profiles. Futibatinib is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4. In contrast, **LHQ490** was specifically designed as a highly selective FGFR2 inhibitor.

## **FGFR2 Signaling Pathway and Inhibitor Action**









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